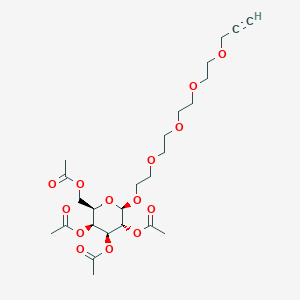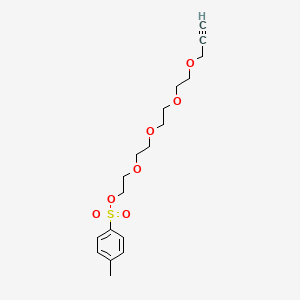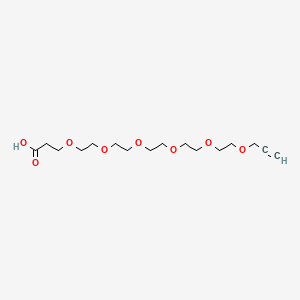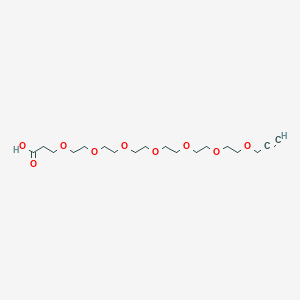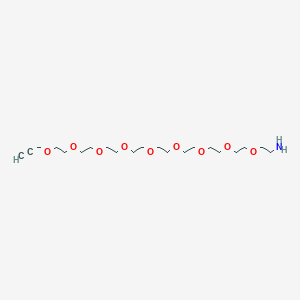
Imidazol-keton-Erastin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Die chemische Struktur von IKE ist unten dargestellt: !IKE Chemical Structure
- IKE ist auch unter dem Alias PUN30119 bekannt und hat die CAS-Nummer 1801530-11-9 .
Imidazolketon Erastin (IKE): ist ein potenter und selektiver Inhibitor des Transporters. Es ist auch ein Induktor von , einer Form des regulierten Zelltods, die durch Lipidperoxidation und eisenabhängige Schäden gekennzeichnet ist.
Wissenschaftliche Forschungsanwendungen
Krebsforschung: IKE wurde in verschiedenen Krebsmodellen untersucht. Zum Beispiel
Andere Bereiche:
Wirkmechanismus
- Der primäre Mechanismus von IKE beinhaltet die Hemmung von System xc– , einem Cystin/Glutamat-Antiporter. Diese Hemmung führt zu Glutathion-Depletion und Lipidperoxidation, die letztendlich Ferroptose auslösen.
- Molekulare Ziele sind die xCT-Untereinheit von System xc– und nachgeschaltete Pfade im Zusammenhang mit Lipidstoffwechsel und Redox-Gleichgewicht.
Wirkmechanismus
Target of Action
Imidazole Ketone Erastin (IKE) primarily targets the cystine-glutamate antiporter, system xc- . This system plays a crucial role in maintaining the balance of cystine and glutamate in cells . IKE acts as a potent and metabolically stable inhibitor of system xc-, disrupting this balance .
Mode of Action
IKE interacts with its target, system xc-, by inhibiting its function . This inhibition leads to a decrease in the uptake of cystine, an essential amino acid for the synthesis of glutathione . The reduction in glutathione levels results in an increase in lipid peroxidation, a key feature of a regulated cell death process known as ferroptosis .
Biochemical Pathways
IKE’s action affects the glutathione and lipid metabolism pathways . By inhibiting system xc-, IKE causes a depletion of glutathione, a critical antioxidant in cells . This depletion leads to an increase in lipid peroxidation, a process where lipids in the cell membrane undergo oxidative degradation . The increase in lipid peroxidation is a characteristic feature of ferroptosis .
Pharmacokinetics
IKE is described as a metabolically stable compound, making it potentially suitable for in vivo applications . .
Result of Action
The primary result of IKE’s action is the induction of ferroptosis, a form of regulated cell death . In a mouse lymphoma model, IKE was shown to slow tumor growth by inducing ferroptosis . This was evidenced by the presence of ferroptosis biomarkers, glutathione depletion, and increased lipid peroxidation .
Action Environment
The action, efficacy, and stability of IKE can be influenced by various environmental factors. For instance, the pH of the environment can affect IKE’s solubility . .
Biochemische Analyse
Biochemical Properties
Imidazole ketone erastin plays a crucial role in biochemical reactions by inhibiting the system xc– antiporter, which is responsible for the exchange of cystine and glutamate across the cell membrane. By inhibiting this antiporter, imidazole ketone erastin depletes intracellular cystine levels, leading to a reduction in glutathione synthesis. Glutathione is a critical antioxidant that protects cells from oxidative stress. The depletion of glutathione results in the accumulation of lipid peroxides, ultimately inducing ferroptosis .
Imidazole ketone erastin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione peroxidase 4 (GPX4), an enzyme that reduces lipid hydroperoxides to their corresponding alcohols. The inhibition of GPX4 by imidazole ketone erastin further promotes the accumulation of lipid peroxides, enhancing ferroptosis .
Cellular Effects
Imidazole ketone erastin exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces ferroptosis by depleting glutathione levels and promoting lipid peroxidation. This process disrupts cellular homeostasis and leads to cell death. Imidazole ketone erastin has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the p53 signaling pathway, which plays a critical role in regulating cell cycle arrest and apoptosis .
In addition to its effects on cancer cells, imidazole ketone erastin can also impact normal cells. The extent of its effects on normal cells is less pronounced compared to cancer cells, making it a promising candidate for targeted cancer therapy .
Molecular Mechanism
The molecular mechanism of action of imidazole ketone erastin involves several key steps. First, it binds to and inhibits the system xc– antiporter, leading to a decrease in intracellular cystine levels. This inhibition results in reduced glutathione synthesis and increased oxidative stress. The accumulation of lipid peroxides due to the inhibition of GPX4 further exacerbates oxidative damage, ultimately triggering ferroptosis .
Imidazole ketone erastin also influences gene expression by activating the p53 signaling pathway. This activation leads to the upregulation of genes involved in cell cycle arrest and apoptosis, further promoting cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of imidazole ketone erastin have been observed to change over time. The compound is metabolically stable, meaning it does not degrade quickly and can exert its effects over an extended period. Studies have shown that imidazole ketone erastin can induce ferroptosis in cancer cells within hours of treatment, with the effects persisting for several days .
Long-term effects of imidazole ketone erastin on cellular function have also been studied. In vitro and in vivo studies have demonstrated that prolonged exposure to imidazole ketone erastin can lead to sustained ferroptosis and tumor growth inhibition .
Dosage Effects in Animal Models
The effects of imidazole ketone erastin vary with different dosages in animal models. At low doses, the compound can induce ferroptosis in cancer cells without causing significant toxicity to normal cells. At higher doses, imidazole ketone erastin can cause adverse effects, including oxidative damage to normal tissues .
Threshold effects have been observed in studies, where a minimum effective dose is required to induce ferroptosis and achieve therapeutic benefits. Beyond this threshold, increasing the dosage can enhance the anti-tumor effects but also increase the risk of toxicity .
Metabolic Pathways
Imidazole ketone erastin is involved in several metabolic pathways, primarily related to its role as a system xc– inhibitor. By inhibiting this antiporter, imidazole ketone erastin disrupts the cystine-glutamate exchange, leading to decreased glutathione synthesis and increased oxidative stress. This disruption affects metabolic flux and metabolite levels, particularly those related to lipid metabolism .
The compound also interacts with enzymes such as GPX4, further influencing metabolic pathways associated with lipid peroxidation and ferroptosis .
Transport and Distribution
Within cells and tissues, imidazole ketone erastin is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. Studies have shown that imidazole ketone erastin can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects .
The distribution of imidazole ketone erastin within tissues can also influence its therapeutic efficacy and toxicity. For example, its accumulation in tumor tissues can enhance its anti-tumor effects, while its distribution in normal tissues can contribute to potential side effects .
Subcellular Localization
The subcellular localization of imidazole ketone erastin plays a critical role in its activity and function. The compound has been shown to localize to the endoplasmic reticulum and mitochondria, where it induces oxidative stress and ferroptosis. Targeting signals and post-translational modifications may direct imidazole ketone erastin to these specific compartments, enhancing its therapeutic effects .
Vorbereitungsmethoden
- Synthesewege für IKE sind nicht umfassend dokumentiert, aber es ist kommerziell für Forschungszwecke erhältlich.
- Industrielle Produktionsmethoden werden nicht explizit angegeben, da IKE hauptsächlich in wissenschaftlichen Untersuchungen eingesetzt wird.
Analyse Chemischer Reaktionen
- IKE durchläuft in der Literatur keine umfangreichen chemischen Reaktionen. Seine Hemmung von System xc– und die Induktion von Ferroptose sind bemerkenswert.
- Häufige Reagenzien und Bedingungen sind nicht speziell mit IKE verbunden, da es eine einzigartige Rolle bei der Ferroptose spielt.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von IKE liegt in seiner doppelten Rolle als System xc–-Inhibitor und Ferroptose-Induktor.
- Ähnliche Verbindungen umfassen:
Ferrostatin-1 (Fer-1): Ein weiterer Ferroptose-Inhibitor.
Erastin: Der ursprüngliche Ferroptose-Induktor.
RSL3: Ein bekannter Ferroptose-Induktor.
Liproxstatin-1: Noch ein weiterer Ferroptose-Inhibitor.
Eigenschaften
IUPAC Name |
2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-[5-(2-imidazol-1-ylacetyl)-2-propan-2-yloxyphenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35ClN6O5/c1-24(2)47-32-12-7-25(31(43)20-40-14-13-37-23-40)19-30(32)42-33(38-29-6-4-3-5-28(29)35(42)45)21-39-15-17-41(18-16-39)34(44)22-46-27-10-8-26(36)9-11-27/h3-14,19,23-24H,15-18,20-22H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPXJPWGVFNGQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)CN2C=CN=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35ClN6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of Imidazole Ketone Erastin?
A1: Imidazole Ketone Erastin (IKE) functions as a potent inhibitor of the cystine/glutamate antiporter system xc-, also known as system xc-. [, , , , ] This system plays a critical role in maintaining cellular redox balance by importing cystine for glutathione synthesis. By inhibiting system xc-, IKE disrupts glutathione production, leading to the accumulation of reactive oxygen species (ROS) and ultimately triggering ferroptosis. [, , , , , , ]
Q2: What are the downstream effects of IKE-mediated system xc- inhibition?
A2: IKE's inhibition of system xc- triggers a cascade of events culminating in ferroptosis:
- Depletion of intracellular Glutathione: System xc- inhibition prevents cystine uptake, leading to a decline in glutathione (GSH) levels. [, , , , , ]
- Reduced Glutathione Peroxidase 4 (GPX4) Activity: GSH depletion impairs the function of GPX4, an enzyme crucial for detoxifying lipid peroxides. [, , , , ]
- Lipid Peroxidation and Ferroptosis: Uncontrolled lipid peroxidation ensues due to impaired GPX4 activity, leading to membrane damage and ultimately ferroptotic cell death. [, , , , , ]
Q3: What makes IKE a potent inducer of ferroptosis compared to other system xc- inhibitors?
A3: While the exact reasons are still under investigation, IKE exhibits superior potency compared to its parent compound, Erastin. This enhanced activity is likely attributed to structural modifications, specifically the imidazole ketone moiety, which may influence its binding affinity to system xc- or its cellular uptake and distribution. [, ]
Q4: What is the molecular formula and weight of Imidazole Ketone Erastin?
A4: Unfortunately, the provided abstracts do not contain the precise molecular formula and weight of Imidazole Ketone Erastin. For detailed structural information, it is recommended to refer to the complete research articles or chemical databases.
Q5: Does Imidazole Ketone Erastin interact with drug transporters, and how might this impact its efficacy?
A5: Research indicates that IKE is a substrate for P-glycoprotein (P-gp), a multidrug resistance transporter. [, ] Overexpression of P-gp in cancer cells can confer resistance to IKE, potentially hindering its therapeutic efficacy. [, ] This highlights the importance of considering drug-transporter interactions when developing IKE-based therapies.
Q6: What evidence supports the efficacy of Imidazole Ketone Erastin in preclinical models of cancer?
A6: IKE demonstrates promising antitumor activity in various preclinical models. For instance, IKE effectively inhibits tumor growth in a mouse lymphoma model. [] In a subcutaneous xenograft model of Diffuse Large B Cell Lymphoma (DLBCL), IKE encapsulated in biodegradable nanoparticles exhibits enhanced delivery and therapeutic efficacy. [] These findings underscore IKE's potential as a novel anticancer agent.
Q7: Are there known resistance mechanisms to Imidazole Ketone Erastin, and how do they relate to other ferroptosis inducers or anticancer agents?
A7: One established resistance mechanism involves the overexpression of P-glycoprotein (P-gp), which can efflux IKE from cells, reducing its intracellular concentration and effectiveness. [, ] This resistance mechanism is not unique to IKE and is commonly observed with various anticancer drugs. Further research is crucial to elucidate other potential resistance mechanisms and explore strategies to circumvent them.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



